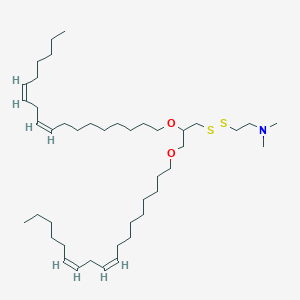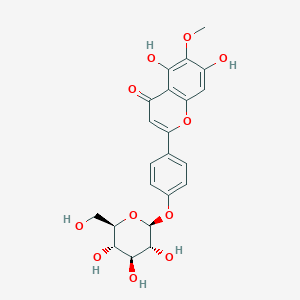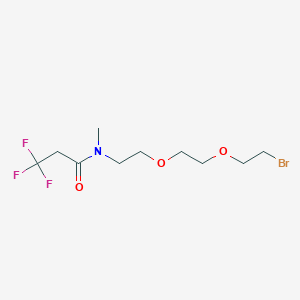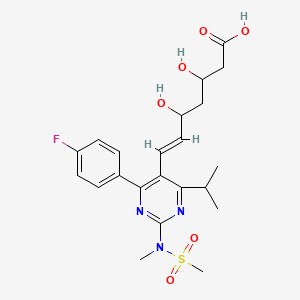
9-Amino-minocycline HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-minocycline hydrochloride is a derivative of minocycline, a second-generation tetracycline antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various pharmaceutical applications. It is particularly effective against gram-positive and gram-negative bacteria, making it a valuable asset in the treatment of infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-minocycline hydrochloride typically involves the modification of minocycline. One common method includes the reaction of demethylated aureomycin with dimethylamine in an amine or amide solvent under the catalysis of a palladium complex. This reaction produces an intermediate compound, which is then subjected to hydrogenation and dehydroxylation in an alcohol solvent containing an acid, also under catalytic conditions .
Industrial Production Methods
Industrial production of 9-Amino-minocycline hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, cost-effective catalysts, and recyclable solvents to ensure high yield and product quality .
化学反応の分析
Types of Reactions
9-Amino-minocycline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its antibacterial properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of 9-Amino-minocycline hydrochloride, each with unique pharmacological properties. These derivatives are often studied for their enhanced antibacterial activity and reduced side effects .
科学的研究の応用
9-Amino-minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a standard in pharmaceutical laboratories for quality control and analytical testing.
Medicine: It is used in the development of new antibiotics and treatments for bacterial infections.
作用機序
9-Amino-minocycline hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication . Additionally, the compound has been shown to cross the blood-brain barrier, making it a potential candidate for treating central nervous system infections and neurodegenerative diseases .
類似化合物との比較
Similar Compounds
Minocycline: The parent compound of 9-Amino-minocycline hydrochloride, known for its broad-spectrum antibacterial activity.
Doxycycline: Another second-generation tetracycline antibiotic with similar antibacterial properties but different pharmacokinetics.
Tigecycline: A derivative of minocycline with enhanced activity against resistant bacterial strains.
Uniqueness
9-Amino-minocycline hydrochloride is unique due to its enhanced ability to cross the blood-brain barrier and its potential neuroprotective effects. This makes it a promising candidate for treating not only bacterial infections but also neurodegenerative diseases .
特性
分子式 |
C23H29ClN4O7 |
|---|---|
分子量 |
508.9 g/mol |
IUPAC名 |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H |
InChIキー |
MQRUQMWLTBRONP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)




![6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B11935832.png)
![[6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate](/img/structure/B11935841.png)



![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)

